2-Chloro-5-(trifluoromethyl)benzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O/c9-6-2-1-4(8(11,12)13)3-5(6)7(10)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRARPACTAFPNNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380773 | |

| Record name | 2-chloro-5-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

657-05-6 | |

| Record name | 2-chloro-5-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 657-05-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Chloro-5-(trifluoromethyl)benzoyl Chloride

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-(trifluoromethyl)benzoyl chloride, a critical reagent and building block in modern organic synthesis. The document details its chemical identity, physicochemical properties, established synthesis protocols, key applications in pharmaceutical and agrochemical development, and essential safety and handling procedures. Designed for researchers, chemists, and procurement managers in the life sciences and chemical industries, this guide consolidates vital technical data to support its effective and safe utilization in research and manufacturing.

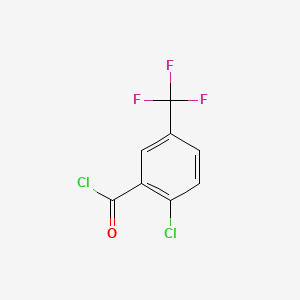

Compound Identification and Chemical Structure

This compound is a substituted aromatic acyl chloride. The presence of both a chloro and a trifluoromethyl group on the benzoyl scaffold imparts unique reactivity and makes it a valuable intermediate for introducing these moieties into more complex molecules.[1]

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₃Cl₂F₃O[2]

-

Molecular Weight: 243.01 g/mol [2]

-

Synonyms: Not widely available, typically referred to by its IUPAC name or CAS number.

The structural arrangement of the substituents is crucial to its chemical behavior. The electron-withdrawing nature of the trifluoromethyl group and the chlorine atom activates the acyl chloride for nucleophilic attack, while their positions dictate the regioselectivity of further reactions on the aromatic ring.

Caption: Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

The physical and chemical properties of a compound are fundamental to its handling, storage, and application in synthesis. The data below has been aggregated from various chemical suppliers and databases.

| Property | Value | Source |

| Physical State | Clear, almost colorless liquid | [4] |

| Boiling Point | 59-61°C at 1 mmHg | [4] |

| Refractive Index (n20/D) | 1.497 | [4] |

| Storage Temperature | Room Temperature, under inert atmosphere | [4] |

Note: Spectral data (NMR, IR, MS) should be obtained from the lot-specific Certificate of Analysis provided by the supplier.

Synthesis and Manufacturing

This compound is typically synthesized from its corresponding carboxylic acid, 2-chloro-5-(trifluoromethyl)benzoic acid. The most common laboratory and industrial method involves chlorination using a suitable agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The use of oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is a widely adopted method.[5] This process is efficient and the byproducts (CO₂, CO, HCl) are gaseous, which simplifies product purification.

Workflow: Synthesis from Carboxylic Acid

Caption: General workflow for the synthesis of the title compound.

Exemplary Laboratory Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Preparation: To a solution of 2-Chloro-5-(trifluoromethyl)benzoic acid (1.0 eq.) in an inert solvent such as toluene, add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq.) under an inert atmosphere (e.g., Argon or Nitrogen).[5]

-

Chlorination: Slowly add oxalyl chloride (approx. 1.1-1.2 eq.) to the reaction mixture at room temperature.[5] Vigorous gas evolution will be observed.

-

Reaction: Stir the mixture for 30 minutes to 2 hours.[5] The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or by observing the cessation of gas evolution.

-

Work-up: Once the reaction is complete, the solvent and excess reagent are removed under reduced pressure.

-

Purification: The crude product is then purified by vacuum distillation to yield the final this compound as a clear liquid.[4]

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its role as a versatile intermediate.[1] Acyl chlorides are highly reactive acylating agents used to form amides, esters, and ketones, which are common linkages in bioactive molecules.[6]

-

Pharmaceutical Synthesis: This compound is a key building block for creating advanced pharmaceuticals.[1] The trifluoromethyl group is of particular interest in medicinal chemistry as it can enhance properties like metabolic stability, lipophilicity, and binding affinity of a drug molecule.[6] It is an intermediate in the synthesis of compounds like anserine quipine, a cholesterol ester transfer protein inhibitor.[7]

-

Agrochemical Development: Similar to its role in pharmaceuticals, it is used in the synthesis of modern pesticides and herbicides.[1][7] The chloro and trifluoromethyl substituents are common toxophores in agrochemical design.

-

Materials Science: The compound can be used in the synthesis of specialty polymers and materials where the unique properties imparted by fluorinated groups are desired.[6]

The general reactivity is depicted below, showing the acylation of a generic nucleophile (Nu-H), such as an amine or alcohol.

Caption: General acylation reaction using the title compound.

Safety, Handling, and Storage

This compound is a reactive and corrosive chemical that requires strict safety protocols.[8][9]

-

Hazards:

-

Handling:

-

Always handle in a well-ventilated area, preferably within a chemical fume hood.[8][9]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8][9][10]

-

Avoid contact with skin, eyes, and clothing.[8]

-

Keep away from water and moisture to prevent hazardous reactions.[8][9]

-

-

Storage:

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[8][11] Seek immediate medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[8][11]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[11]

-

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical. [8][9][10][11]

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: A Versatile Intermediate for Chemical Synthesis. Retrieved from [Link]

-

Molbase. (n.d.). 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)BENZOYL CHLORIDE synthesis. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. 657-05-6|this compound|BLD Pharm [bldpharm.com]

- 4. This compound CAS#: 657-05-6 [m.chemicalbook.com]

- 5. 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 6. Buy 2-Fluoro-5-(trifluoromethyl)benzoyl chloride | 207981-46-2 [smolecule.com]

- 7. Page loading... [wap.guidechem.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

2-Chloro-5-(trifluoromethyl)benzoyl chloride molecular weight

An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethyl)benzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: this compound is a highly reactive acyl chloride that serves as a critical intermediate in modern organic synthesis. Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group, makes it a valuable building block for introducing these moieties into more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, a validated synthesis protocol, its core applications in medicinal chemistry, and essential safety and handling procedures. The insights herein are tailored for professionals engaged in pharmaceutical research and fine chemical synthesis, offering a blend of theoretical grounding and practical, field-proven methodologies.

Core Physicochemical & Structural Properties

This compound is a substituted aromatic acyl chloride. The trifluoromethyl (-CF3) group significantly influences the molecule's electronic properties, enhancing its reactivity as an electrophile and often improving the metabolic stability and lipophilicity of its derivatives—a desirable trait in drug discovery.[1]

Compound Identification & Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source |

| Molecular Weight | 243.01 g/mol | [2][3] |

| Molecular Formula | C₈H₃Cl₂F₃O | [2][3][4] |

| CAS Number | 657-05-6 | [2][4] |

| Appearance | Light red to yellow liquid (typical for acyl chlorides) | [5] |

| Reactivity | Highly reactive, especially with nucleophiles (water, alcohols, amines) | [1][5] |

Chemical Structure

The structural arrangement of the substituents on the benzene ring is key to the compound's utility in regioselective synthesis.

Caption: Workflow for the synthesis of the target compound.

Core Applications in Medicinal Chemistry

The primary utility of this compound in drug development stems from its function as a potent acylating agent . It is used to install the 2-chloro-5-(trifluoromethyl)benzoyl moiety onto various nucleophilic scaffolds, such as amines and alcohols, to form amides and esters, respectively. This role is fundamental in building molecular complexity.

-

Pharmaceutical Intermediates: This compound is a key intermediate for synthesizing active pharmaceutical ingredients (APIs). The inclusion of chloro- and trifluoromethyl-substituted phenyl rings is a common strategy in medicinal chemistry to modulate a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. [6]For instance, related structures are integral to developing pharmaceuticals and agrochemicals. [7]* Scaffold Decoration: In lead optimization, scientists use reactive fragments like this benzoyl chloride to systematically modify a core molecule. This allows for the exploration of the structure-activity relationship (SAR), identifying which substitutions enhance potency and selectivity for a biological target. The general reactivity is similar to that of benzoyl chloride, which is used in the synthesis of NSAIDs, antihistamines, and anesthetics. [8]

General Acylation Workflow

Caption: General reaction scheme for acylation using the title compound.

Safety, Handling, and Storage

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols when handling this compound. Its high reactivity makes it a significant occupational hazard if mishandled.

-

Hazards:

-

Handling:

-

Always handle in a well-ventilated chemical fume hood. [5][9] * Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. [5][10][11] * Ensure an eyewash station and safety shower are immediately accessible. [10] * Avoid inhalation of vapors. [9][11]

-

-

Storage:

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation in pharmaceutical and materials science. Its well-defined reactivity, combined with the beneficial properties imparted by its substituents, ensures its continued relevance as a high-value intermediate. A thorough understanding of its synthesis, reactivity, and handling is paramount for any research professional seeking to leverage its potential in creating novel, high-impact molecules.

References

-

2-Fluoro-5-(trifluoromethyl)benzoyl chloride. African Rock Art. [Link]

-

This compound: A Versatile Intermediate for Chemical Synthesis. NINGBO INNO PHARMCHEM. [Link]

- Preparation method of 2,4,5-trifluorobenzyl chloride.

-

2-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67561. PubChem. [Link]

-

What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. A. B. Enterprises. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Making benzoyl chloride. YouTube. [Link]

Sources

- 1. Buy 2-Fluoro-5-(trifluoromethyl)benzoyl chloride | 207981-46-2 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. 657-05-6|this compound|BLD Pharm [bldpharm.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)benzoyl Chloride

Introduction

2-Chloro-5-(trifluoromethyl)benzoyl chloride is a highly reactive acyl chloride that serves as a crucial building block in modern organic synthesis. Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group, imparts specific reactivity and properties to target molecules. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers, scientists, and professionals in drug development. The strategic placement of the electron-withdrawing trifluoromethyl group and the chloro substituent makes this reagent a versatile tool for introducing the 2-chloro-5-(trifluoromethyl)benzoyl moiety into a wide range of molecular scaffolds, which is of significant interest in the synthesis of pharmaceuticals and agrochemicals.[1]

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of a reagent is paramount for its effective and safe use in any synthetic protocol. This compound is a clear, almost colorless liquid at room temperature.[2] A comprehensive summary of its key properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 657-05-6 | [3][4] |

| Molecular Formula | C₈H₃Cl₂F₃O | [3] |

| Molecular Weight | 243.01 g/mol | [3] |

| Appearance | Clear, almost colorless liquid | [2] |

| Boiling Point | 59-61 °C at 1 mmHg | [2] |

| Refractive Index | 1.497 | [2] |

| Storage | Inert atmosphere, Room Temperature | [2][4] |

Synthesis and Purification

The most common and industrially viable method for the preparation of this compound is the chlorination of its corresponding carboxylic acid, 2-chloro-5-(trifluoromethyl)benzoic acid.

Synthesis of the Precursor: 2-Chloro-5-(trifluoromethyl)benzoic acid

The synthesis of the carboxylic acid precursor can be achieved through the ortho-lithiation of 4-chlorobenzotrifluoride, followed by quenching with solid carbon dioxide (dry ice).[5][6]

Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)benzoic acid

-

To a solution of 4-chlorobenzotrifluoride and N,N,N',N'-tetramethylethylenediamine (TMEDA) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add n-butyllithium (n-BuLi) dropwise.[6] The TMEDA chelates the lithium ion, directing the deprotonation to the position ortho to the chloro group.

-

Stir the resulting deep-colored solution at -78 °C for 1 hour to ensure complete lithiation.

-

Transfer the solution via cannula onto an excess of crushed solid carbon dioxide.[6] The lithium salt reacts with CO₂ to form the corresponding carboxylate.

-

Allow the mixture to warm to room temperature, then quench with water.

-

Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of 1 and extract the product with an organic solvent like dichloromethane (DCM).[6]

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization from a solvent such as hexane to give 2-chloro-5-(trifluoromethyl)benzoic acid as an off-white powder.[6]

Chlorination to this compound

The conversion of the carboxylic acid to the acyl chloride is a standard transformation, typically accomplished using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol: Synthesis of this compound

-

In a fume hood, suspend 2-chloro-5-(trifluoromethyl)benzoic acid in an excess of thionyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Heat the mixture to reflux and monitor the reaction progress by observing the cessation of gas evolution (HCl and SO₂).

-

Once the reaction is complete, carefully remove the excess thionyl chloride by distillation under atmospheric pressure.

-

The crude this compound is then purified by vacuum distillation to yield the final product.

Reactivity and Mechanistic Insights

As an acyl chloride, this compound is a potent electrophile. The carbonyl carbon is highly susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate, which then collapses to expel the chloride leaving group, resulting in a nucleophilic acyl substitution reaction.

The presence of the trifluoromethyl group, a strong electron-withdrawing group, further enhances the electrophilicity of the carbonyl carbon, making the compound highly reactive towards a wide range of nucleophiles.

Caption: General reaction of this compound.

Common reactions include:

-

Amidation: Reaction with primary or secondary amines to form amides.

-

Esterification: Reaction with alcohols to form esters.

-

Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.

Applications in Synthesis

The unique electronic properties conferred by the chloro and trifluoromethyl substituents make this reagent a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]

Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of various biologically active molecules. For instance, related structures are precursors for antitubercular agents like benzothiazinones.[7][8] The benzoyl chloride moiety allows for the facile introduction of the substituted phenyl ring into a heterocyclic system or linkage to another pharmacophore.

Caption: Synthetic pathways using the target compound.

Agrochemical Synthesis

The trifluoromethyl group is a common feature in many modern pesticides and herbicides due to its ability to enhance metabolic stability and binding affinity to target enzymes. This compound is therefore a valuable precursor for the synthesis of new agrochemicals.

Safety, Handling, and Disposal

Due to its high reactivity, this compound must be handled with appropriate safety precautions.

Table 2: Hazard Identification and Precautionary Statements

| Hazard | Description | GHS Pictogram | Precautionary Statements |

| Corrosion | Causes severe skin burns and eye damage.[9][10] | GHS05 | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310 |

| Irritation | May cause respiratory irritation.[9] | GHS07 | P271, P403+P233 |

| Reactivity | Reacts with water to generate heat and toxic fumes (HCl).[9] | - | Keep away from water and moisture. Store under inert gas.[9] |

Safe Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[9] All manipulations should be performed in a well-ventilated chemical fume hood.[9]

-

Dispensing: Use a syringe or cannula for transferring the liquid under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.

-

Quenching: Any residual reagent on glassware should be quenched slowly and carefully with a suitable alcohol (e.g., isopropanol) before cleaning with water.

-

Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite or sand) and place it in a sealed container for disposal.

-

Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis. Its heightened reactivity, driven by the electron-withdrawing trifluoromethyl group, makes it an ideal acylating agent for a variety of nucleophiles. A thorough understanding of its properties, synthesis, and handling requirements, as outlined in this guide, is essential for its safe and effective application in the laboratory, particularly in the fields of drug discovery and agrochemical development.

References

- Santa Cruz Biotechnology. (n.d.). This compound.

- Guidechem. (n.d.). What is the synthesis method of 2-Chloro-5-(trifluoromethyl)benzyl alcohol?.

- BLD Pharm. (n.d.). This compound.

- Smolecule. (n.d.). Buy 2-Fluoro-5-(trifluoromethyl)benzoyl chloride.

- Synquest Labs. (n.d.). 5-Chloro-2-(trifluoromethyl)benzoyl chloride Safety Data Sheet.

- Google Patents. (n.d.). CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid.

- Eckhardt, M., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones.

- ResearchGate. (n.d.). Synthetic pathway from 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid to BTZ 3 and side product 4.

- Fisher Scientific. (2023). 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride Safety Data Sheet.

- Benchchem. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzyl chloride.

- ChemicalBook. (2023). 2-Chloro-5-(trifluoromethyl)benzoic acid.

- ChemicalBook. (n.d.). This compound.

- African Rock Art. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoyl chloride.

- Thermo Fisher Scientific. (2010). 2-(Trifluoromethyl)benzoyl chloride Safety Data Sheet.

- Yang, J., et al. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry.

- Acros Organics. (2025). 2-(Trifluoromethyl)benzoyl chloride Safety Data Sheet.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Intermediate for Chemical Synthesis.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS#: 657-05-6 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 657-05-6|this compound|BLD Pharm [bldpharm.com]

- 5. CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid - Google Patents [patents.google.com]

- 6. 2-Chloro-5-(trifluoromethyl)benzoic acid | 657-06-7 [chemicalbook.com]

- 7. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. synquestlabs.com [synquestlabs.com]

- 10. fishersci.com [fishersci.com]

2-Chloro-5-(trifluoromethyl)benzoyl chloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-(trifluoromethyl)benzoyl Chloride

Introduction

This compound (CAS No. 657-05-6) is a highly versatile and reactive chemical intermediate.[1] Its structural combination of a chloro-substituted aromatic ring, a trifluoromethyl group, and a reactive acyl chloride moiety makes it an invaluable building block in the synthesis of a wide array of complex organic molecules. This guide provides an in-depth exploration of the primary synthesis pathways for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations for researchers and professionals in the fields of pharmaceutical and agrochemical development.[1][2]

The trifluoromethyl group imparts unique properties such as increased lipophilicity and metabolic stability to target molecules, while the acyl chloride functional group serves as a reactive handle for forming esters, amides, and ketones through nucleophilic acyl substitution.[3] Consequently, this compound is a key precursor in the development of novel therapeutic agents and advanced crop protection chemicals.

Part 1: Primary Synthesis Pathway via Chlorination of Carboxylic Acid

The most direct and widely employed method for synthesizing this compound is the chlorination of its corresponding carboxylic acid, 2-chloro-5-(trifluoromethyl)benzoic acid.[2] This transformation is fundamental in organic synthesis, involving the conversion of the carboxylic acid's hydroxyl group, a poor leaving group, into a highly reactive acyl chloride.[4][5] This conversion is achieved using specific chlorinating agents that activate the carboxyl group.

Synthesis of the Precursor: 2-Chloro-5-(trifluoromethyl)benzoic Acid

A robust synthesis of the final product necessitates a reliable source of the starting material, 2-chloro-5-(trifluoromethyl)benzoic acid (CAS No. 657-06-7).[6][7][8] While commercially available, understanding its synthesis provides a more complete picture of the chemical manufacturing chain. One documented laboratory-scale method involves a lithiation-carboxylation sequence starting from p-chlorobenzotrifluoride. This process involves the deprotonation of the aromatic ring using a strong organolithium base, followed by quenching the resulting aryl lithium species with solid carbon dioxide (dry ice) to form the carboxylic acid upon acidic workup.[9]

A patent describes a specific procedure for this transformation:

-

p-Chlorobenzotrifluoride and a tertiary amine like Tetramethylethylenediamine (TMEDA) are dissolved in an anhydrous solvent such as tetrahydrofuran (THF).[9]

-

The solution is cooled to a very low temperature (e.g., -80 °C) under an inert atmosphere.[9]

-

A strong base, tert-butyl lithium, is added dropwise to effect ortho-lithiation, forming the 2-chloro-5-(trifluoromethyl)phenyl lithium salt.[9]

-

This reactive intermediate is then treated with solid carbon dioxide, followed by removal of the solvent, to yield 2-chloro-5-(trifluoromethyl)benzoic acid.[9]

Chlorination Using Thionyl Chloride (SOCl₂)

Thionyl chloride is a preferred reagent for converting carboxylic acids to acyl chlorides, primarily because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which greatly simplifies the purification of the desired product.[10][11][12]

Mechanism of Action: The reaction proceeds through a well-established mechanism. The carboxylic acid's carbonyl oxygen initially acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[5][11] This is followed by the expulsion of a chloride ion and the formation of a protonated chlorosulfite intermediate. This intermediate is highly reactive and readily undergoes nucleophilic attack at the carbonyl carbon by the previously liberated chloride ion.[4][5][10] The subsequent collapse of the tetrahedral intermediate results in the formation of the acyl chloride and the release of SO₂ and HCl gases.[10][13]

Experimental Protocol: Synthesis via Thionyl Chloride

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 2-chloro-5-(trifluoromethyl)benzoic acid (1.0 eq).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (typically 1.5-2.0 eq), which can also serve as the solvent. Alternatively, an inert solvent like toluene or dichloromethane can be used.

-

Reaction: The mixture is heated to reflux (typically 70-80°C) and stirred for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Workup: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.

-

Purification: The crude this compound is then purified by vacuum distillation to yield the final product as a clear liquid.

Data Summary: Thionyl Chloride Method

| Parameter | Value/Condition | Rationale |

| **Stoichiometry (Acid:SOCl₂) ** | 1 : 1.5-2.0 | Excess SOCl₂ drives the reaction to completion. |

| Solvent | Toluene, Dichloromethane, or neat | Inert solvent prevents side reactions. Neat conditions simplify workup. |

| Temperature | 70-80 °C (Reflux) | Provides sufficient activation energy for the reaction. |

| Reaction Time | 2-4 hours | Typically sufficient for complete conversion. |

| Catalyst | Catalytic DMF (optional) | Can accelerate the reaction, though often not necessary. |

Workflow Diagram: Thionyl Chloride Synthesis

Caption: Workflow for the synthesis of this compound using thionyl chloride.

Chlorination Using Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is another excellent reagent for this conversion, often considered milder and more selective than thionyl chloride.[12][14] The reaction proceeds under gentler conditions and, like thionyl chloride, produces only gaseous byproducts (CO, CO₂, HCl), simplifying product isolation.[14][15][16] This reaction is almost always catalyzed by a small amount of N,N-dimethylformamide (DMF).

Mechanism of Action: The catalytic cycle begins with the reaction between oxalyl chloride and DMF to form a highly electrophilic Vilsmeier intermediate (chloro(dimethylamino)methyleniminium chloride).[17] The carboxylic acid then attacks this intermediate, leading to the formation of an unstable acyl-substituted intermediate. This intermediate subsequently decomposes, releasing the desired acyl chloride, regenerating the DMF catalyst, and liberating carbon dioxide and carbon monoxide gases.[17] This catalytic approach allows the reaction to proceed efficiently at or below room temperature.

Experimental Protocol: Synthesis via Oxalyl Chloride

-

Preparation: To a solution of 2-chloro-5-(trifluoromethyl)benzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a flask under an inert atmosphere, add a catalytic amount of DMF (e.g., 1-2 drops).

-

Reagent Addition: Cool the mixture in an ice bath (0 °C). Slowly add oxalyl chloride (1.2-1.5 eq) dropwise. Vigorous gas evolution will be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours until gas evolution ceases.

-

Workup: The solvent and excess oxalyl chloride are carefully removed under reduced pressure.

-

Purification: The resulting crude product can often be used directly or further purified by vacuum distillation.

Data Summary: Oxalyl Chloride Method

| Parameter | Value/Condition | Rationale |

| **Stoichiometry (Acid:(COCl)₂) ** | 1 : 1.2-1.5 | A slight excess ensures complete conversion. |

| Solvent | Dichloromethane (DCM), THF | Anhydrous, aprotic solvents are required. |

| Temperature | 0 °C to Room Temperature | Milder conditions reduce the risk of side reactions.[12] |

| Reaction Time | 1-3 hours | Reaction is typically faster than with thionyl chloride. |

| Catalyst | N,N-Dimethylformamide (DMF) | Essential for the formation of the reactive Vilsmeier intermediate.[14][17] |

Reaction Diagram: Oxalyl Chloride Synthesis

Caption: Reactants and products in the DMF-catalyzed synthesis using oxalyl chloride.

Part 2: Safety and Handling

Working with the reagents and product involved in this synthesis requires strict adherence to safety protocols.

-

Reagents: Both thionyl chloride and oxalyl chloride are highly corrosive, toxic, and moisture-sensitive.[2] They react violently with water, releasing large amounts of toxic HCl gas. All manipulations must be performed in a well-ventilated chemical fume hood.[18]

-

Product: This compound is an acyl chloride and should be handled as a corrosive and lachrymatory (tear-inducing) substance.[2] It will hydrolyze upon contact with moisture to produce HCl.[2]

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and acid-resistant gloves (e.g., nitrile or neoprene), is mandatory.[18]

All glassware must be thoroughly dried before use to prevent violent reactions and reagent decomposition. A gas trap containing a sodium hydroxide solution should be used to neutralize the acidic gases produced during the reaction.

References

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. [Link]

-

SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]

-

22.9 Reactions of Carboxylic Acids. (2019). Chemistry LibreTexts. [Link]

-

The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. (2012). Henry Rzepa's Blog. [Link]

-

Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). (2024). YouTube. [Link]

-

Figure CX5.1. Possible syntheses of an acid chloride. Reactivity: substitution at carboxyl. [Link]

-

5.9: Getting Towed Uphill. (2022). Chemistry LibreTexts. [Link]

- CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid.

-

Oxalyl chloride. Wikipedia. [Link]

-

2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. National Institutes of Health. [Link]

-

Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. (2022). YouTube. [Link]

-

2-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 688182. PubChem. [Link]

-

Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. (2021). American Chemical Society. [Link]

-

This compound: A Versatile Intermediate for Chemical Synthesis. NINGBO INNO PHARMCHEM. [Link]

-

2-Fluoro-5-(trifluoromethyl)benzoyl chloride. African Rock Art. [Link]

-

2-fluoro-5-(trifluoromethyl)benzoyl chloride. ChemBK. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. smolecule.com [smolecule.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. 2-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 688182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Chloro-5-(trifluoromethyl)benzoic acid 98 657-06-7 [sigmaaldrich.com]

- 9. CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid - Google Patents [patents.google.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 13. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 14. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 15. Reactivity: substitution at carboxyl [employees.csbsju.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. chembk.com [chembk.com]

Preparation of 2-Chloro-5-(trifluoromethyl)benzoyl chloride

An In-Depth Technical Guide to the Preparation of 2-Chloro-5-(trifluoromethyl)benzoyl Chloride

Introduction

This compound (CAS No. 657-05-6) is a highly reactive acyl chloride that serves as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group, imparts specific electronic and steric properties that are highly sought after in medicinal chemistry and materials science. The trifluoromethyl group, in particular, is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

This guide provides a comprehensive overview of the synthesis of this compound, grounded in established chemical principles. It is designed for researchers, chemists, and drug development professionals, offering not just a protocol, but a deeper understanding of the reaction's mechanistic underpinnings, safety considerations, and practical applications. We will delve into the conversion of the parent carboxylic acid using thionyl chloride, a robust and widely adopted method in organic synthesis.

Physicochemical Properties & Safety Data

A thorough understanding of the physical properties and hazards associated with this compound is paramount for its safe handling and successful application.

Key Properties

| Property | Value | Reference |

| CAS Number | 657-05-6 | [1][2] |

| Molecular Formula | C₈H₃Cl₂F₃O | [2] |

| Molecular Weight | 243.01 g/mol | [1][2] |

| Boiling Point | 59-61 °C at 1 mmHg | [1] |

| Density | 1.506 g/cm³ | [1] |

| Refractive Index | 1.497 | [1] |

| Appearance | Colorless to light red fuming liquid | [3] |

Safety & Handling

This compound is a corrosive and water-reactive substance that requires stringent safety protocols.

-

Hazards: The compound causes severe skin burns and serious eye damage.[3][4] It is harmful if swallowed and may cause respiratory irritation.[4] A critical hazard is its reactivity with water, which liberates toxic and corrosive hydrogen chloride (HCl) gas.[3][4]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles with a face shield.[4][5]

-

Handling & Storage: Containers should be kept tightly closed in a dry, cool, and well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[3][4] It is incompatible with strong bases, alcohols, and oxidizing agents.[4]

-

First Aid: In case of contact, immediate action is critical. For skin contact, remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[5] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible.[5] In all cases of exposure, seek immediate medical attention.[5]

Synthesis from 2-Chloro-5-(trifluoromethyl)benzoic Acid

The most direct and industrially relevant method for preparing this compound is the chlorination of its parent carboxylic acid, 2-Chloro-5-(trifluoromethyl)benzoic acid (CAS No. 657-06-7)[6]. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high efficiency and the convenient nature of its byproducts.

Reaction Principle

The overall reaction converts the carboxylic acid's hydroxyl group into a highly reactive acid chloride functional group.

R-COOH + SOCl₂ → R-COCl + SO₂(g) + HCl(g)

The primary advantage of using thionyl chloride is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[7] This facilitates their removal from the reaction mixture, driving the equilibrium towards the product side and simplifying the purification process.

Reaction Mechanism

The conversion of a carboxylic acid to an acyl chloride with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The process transforms the hydroxyl group, which is a poor leaving group, into a chlorosulfite intermediate, which is an excellent leaving group.[8][9]

-

Nucleophilic Attack: The oxygen of the carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[9][10]

-

Intermediate Formation: A protonated chlorosulfite intermediate is formed. A chloride ion is expelled from the sulfur atom and subsequently acts as a base to deprotonate the hydroxyl group, releasing HCl.

-

Nucleophilic Acyl Substitution: The chloride ion, now acting as a nucleophile, attacks the electrophilic carbonyl carbon.[7]

-

Product Formation: The carbonyl double bond transiently breaks and then reforms, expelling the chlorosulfite group, which readily decomposes into sulfur dioxide (SO₂) and another chloride ion.[7][8]

Caption: Mechanism for converting a carboxylic acid to an acyl chloride.

Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis. All operations must be performed in a chemical fume hood.

Materials & Reagents:

-

2-Chloro-5-(trifluoromethyl)benzoic acid

-

Thionyl chloride (SOCl₂), reagent grade or distilled

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with stirrer

-

Gas trap (e.g., a bubbler containing sodium hydroxide solution)

-

Distillation apparatus for vacuum distillation

Procedure:

-

Apparatus Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas trap to neutralize the HCl and SO₂ gases produced during the reaction. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagent and product.

-

Charging the Flask: In the round-bottom flask, place 2-Chloro-5-(trifluoromethyl)benzoic acid (1.0 eq).

-

Reagent Addition: Slowly add an excess of thionyl chloride (typically 2-3 eq.) to the flask at room temperature. The reaction is often performed neat (without solvent), using the excess thionyl chloride as the reaction medium. Add one drop of DMF as a catalyst. The catalyst accelerates the reaction, though it should be used sparingly.

-

Reaction: Gently heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C) using a heating mantle. Maintain a gentle reflux and stir the reaction mixture. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

-

Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. The excess thionyl chloride must be removed. This can be achieved by simple distillation at atmospheric pressure.

-

Product Purification: The crude this compound is purified by fractional distillation under reduced pressure (vacuum distillation).[11] This is crucial as the product has a high boiling point at atmospheric pressure and may decompose. Collect the fraction boiling at 59-61 °C at 1 mmHg.[1]

-

Storage: Store the purified product in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent degradation from moisture.

Caption: General workflow for the synthesis of the target compound.

Applications in Chemical Synthesis

This compound is a versatile intermediate primarily used in the synthesis of pharmaceuticals and agrochemicals. Its high reactivity makes it an excellent acylating agent for introducing the 2-chloro-5-(trifluoromethyl)benzoyl moiety into various molecules.

-

Pharmaceuticals: This compound is a key starting material for synthesizing active pharmaceutical ingredients (APIs). The presence of chlorine and a trifluoromethyl group can significantly alter the biological activity of a molecule.[12] It is used in the development of novel therapeutics, including enzyme inhibitors and receptor modulators.[13]

-

Agrochemicals: In the agrochemical industry, it is used to produce advanced herbicides and pesticides. The trifluoromethyl group often enhances the efficacy and stability of these products.

-

Heterocyclic Chemistry: It is a valuable reagent for synthesizing a wide range of trifluoromethylated heterocycles, such as quinazolinones and oxadiazoles, which are scaffolds of significant pharmacological interest.[14]

Conclusion

The preparation of this compound via the chlorination of its corresponding carboxylic acid with thionyl chloride is a fundamental and highly effective transformation in organic synthesis. This guide has detailed the critical aspects of this process, from the underlying reaction mechanism to a practical, step-by-step laboratory protocol. Adherence to stringent safety measures is non-negotiable due to the corrosive and reactive nature of the materials involved. The purified product is a valuable and versatile building block, enabling the synthesis of a wide array of complex molecules essential for the advancement of drug discovery and materials science.

References

-

Title: SOCl2 Reaction with Carboxylic Acids Source: Chemistry Steps URL: [Link]

-

Title: 22.9 Reactions of Carboxylic Acids Source: Chemistry LibreTexts URL: [Link]

-

Title: The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Source: Henry Rzepa's Blog URL: [Link]

-

Title: Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides Source: Master Organic Chemistry URL: [Link]

-

Title: Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) Source: YouTube URL: [Link]

-

Title: this compound: A Versatile Intermediate for Chemical Synthesis Source: NINGBO INNO PHARMCHEM URL: [Link]

-

Title: 2-Fluoro-5-(trifluoromethyl)benzoyl chloride Source: African Rock Art URL: [Link]

-

Title: Process for the preparation of chloro-benzoyl chlorides Source: European Patent Office URL: [Link]

- Title: Preparation method of 2-chloro-5-(trifluoromethyl)

-

Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed Central (PMC) URL: [Link]

Sources

- 1. This compound CAS#: 657-05-6 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. synquestlabs.com [synquestlabs.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-Chloro-5-(trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. Process for the preparation of chloro-benzoyl chlorides - Patent 0854128 [data.epo.org]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Page loading... [guidechem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

2-Chloro-5-(trifluoromethyl)benzoyl chloride NMR spectral data

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Analysis of 2-Chloro-5-(trifluoromethyl)benzoyl Chloride

Introduction

This compound is a highly reactive acyl chloride derivative of benzoic acid. Its trifluoromethyl and chloro substitutions make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Due to its reactivity and the specific substitution pattern on the aromatic ring, precise structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the unambiguous structural elucidation of such organic molecules in solution.

This technical guide provides a comprehensive overview of the predicted NMR spectral data for this compound. As this is a reactive chemical intermediate, publicly available, fully assigned spectra are not always accessible. Therefore, this guide emphasizes the foundational principles of spectral interpretation, predicting the ¹H and ¹³C NMR spectra based on established chemical shift theory, substituent effects, and spin-spin coupling patterns. This approach equips researchers with the expertise to analyze experimentally acquired data and confirm the successful synthesis and purity of the target compound.

Chemical Structure and Safety Considerations

Molecular Structure and NMR-Relevant Features

The structure of this compound presents a distinct set of features for NMR analysis. The benzene ring contains three unique aromatic protons and six distinct aromatic carbons, in addition to the carbonyl carbon of the acyl chloride and the carbon of the trifluoromethyl group. The positions of the three powerful electron-withdrawing groups (—COCl, —Cl, and —CF₃) are critical in determining the electronic environment, and thus the chemical shifts, of the neighboring nuclei.

Critical Safety and Handling Protocols

This compound is a corrosive and moisture-sensitive compound.[1] Acyl chlorides react exothermically with water and other nucleophiles, including alcohols, to produce corrosive hydrogen chloride (HCl) gas.[2][3]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.[1]

-

Moisture Sensitivity: This compound reacts with moisture in the air.[1] Store it under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.[4]

-

Spill & Disposal: In case of a spill, neutralize with a dry, inert material such as sand or sodium bicarbonate. Do not use water.[3] Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.[5]

-

First Aid: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5] If inhaled, move to fresh air and seek medical attention.[1]

Experimental Protocol: NMR Sample Preparation

Preparing a high-quality NMR sample is crucial for obtaining accurate and high-resolution spectra, especially for reactive compounds.[6] The primary goal is to create a homogeneous solution free of particulate matter and moisture.[7][8]

Step-by-Step Methodology:

-

Glassware Preparation: Ensure all glassware, including the sample vial, Pasteur pipette, and NMR tube, are thoroughly dried in an oven (e.g., at 120°C) for several hours and cooled in a desiccator before use.

-

Sample Weighing: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), weigh approximately 5-10 mg of this compound for ¹H NMR (or 20-30 mg for ¹³C NMR) into a small, dry vial.[7]

-

Solvent Addition: Select a dry, deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Using a dry syringe, transfer approximately 0.6-0.7 mL of the deuterated solvent into the vial containing the sample.[7]

-

Dissolution: Cap the vial and gently swirl until the sample is completely dissolved. A homogeneous solution is essential for high-resolution spectra.[6]

-

Filtration and Transfer: To remove any suspended particles that can degrade spectral quality, filter the solution directly into the NMR tube.[8] This is effectively done by passing the solution through a small plug of glass wool or Celite placed inside a Pasteur pipette.

-

Capping and Sealing: Immediately cap the NMR tube to prevent contamination from atmospheric moisture. For highly sensitive samples or long-term experiments, a flame-sealed tube or a J. Young valve NMR tube may be necessary.[9]

-

Final Check: Wipe the outside of the NMR tube clean before inserting it into the spectrometer's spinner turbine.

Predicted ¹H NMR Spectral Data Analysis

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. Their chemical shifts are influenced by the anisotropic field of the ring and the electronic effects of the substituents. All three substituents (—Cl, —CF₃, —COCl) are electron-withdrawing, which will deshield the aromatic protons, causing them to resonate at a relatively high frequency (downfield) compared to benzene (δ 7.36 ppm).

-

H6: This proton is ortho to the acyl chloride group and meta to the chlorine atom. It is expected to be the most downfield signal due to the strong deshielding effect of the adjacent carbonyl group. It should appear as a doublet due to coupling with H4, though the meta coupling constant (⁴J) is small (typically 2-3 Hz).

-

H4: This proton is ortho to the trifluoromethyl group and meta to the acyl chloride. It will be significantly deshielded. It is expected to appear as a doublet of doublets due to ortho coupling with H3 (³J, typically 7-9 Hz) and meta coupling with H6 (⁴J, typically 2-3 Hz).

-

H3: This proton is ortho to the chlorine atom and meta to the trifluoromethyl group. It will be deshielded by the adjacent chlorine. It should appear as a doublet due to ortho coupling with H4 (³J, typically 7-9 Hz).

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Proton Assignment | Multiplicity | Coupling Constant (J, Hz) | Integration |

| ~ 8.2 – 8.4 | H6 | d | ⁴J ≈ 2.0 Hz | 1H |

| ~ 7.9 – 8.1 | H4 | dd | ³J ≈ 8.5 Hz, ⁴J ≈ 2.0 Hz | 1H |

| ~ 7.7 – 7.9 | H3 | d | ³J ≈ 8.5 Hz | 1H |

Predicted ¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum will be more complex, showing eight distinct signals. The chemical shifts are highly dependent on the substituents. The carbonyl carbon of the acyl chloride will be significantly downfield. The trifluoromethyl group will cause the carbon it is attached to (C5) and adjacent carbons to split due to C-F coupling.

-

Carbonyl Carbon (C=O): Expected to be the most downfield signal, typically in the range of 165-170 ppm for benzoyl chlorides.

-

Aromatic Carbons (C1-C6): Their chemical shifts will vary based on substituent effects.

-

C1, C2, C5: The carbons directly attached to the electron-withdrawing substituents will have their signals shifted significantly.

-

C-F Coupling: The CF₃ carbon will appear as a quartet (¹JCF ≈ 272 Hz). The carbon it is attached to, C5, will also be a quartet due to two-bond coupling (²JCF), but with a smaller coupling constant (≈ 35 Hz). Other nearby carbons (C4, C6) may show smaller quartet splittings.[10]

-

-

Trifluoromethyl Carbon (CF₃): This signal will be a prominent quartet due to the large one-bond C-F coupling constant.

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Expected Multiplicity (from C-F coupling) |

| ~ 166 | C=O | Singlet |

| ~ 138 | C2 (C-Cl) | Singlet or small q |

| ~ 135 | C6 | Small q |

| ~ 134 | C1 | Singlet or small q |

| ~ 132 | C4 | Small q |

| ~ 130 (q, ²JCF ≈ 35 Hz) | C5 (C-CF₃) | Quartet |

| ~ 128 | C3 | Singlet or small q |

| ~ 123 (q, ¹JCF ≈ 272 Hz) | CF₃ | Quartet |

Predicted ¹⁹F NMR Spectroscopy

A ¹⁹F NMR experiment would provide a simple and clear confirmation of the trifluoromethyl group. A single signal is expected for the three equivalent fluorine atoms.

-

Expected Spectrum: A singlet (as there are no other fluorine atoms to couple with) in the region of -60 to -65 ppm, which is a typical chemical shift range for aromatic trifluoromethyl groups relative to CFCl₃.[11]

Conclusion

The structural elucidation of this compound via NMR spectroscopy relies on a detailed understanding of substituent effects and spin-spin coupling phenomena. This guide provides a robust framework for predicting and interpreting the ¹H, ¹³C, and ¹⁹F NMR spectra. The key identifying features are the three distinct signals in the downfield aromatic region of the ¹H spectrum with a characteristic dd, d, d splitting pattern, and the presence of a carbonyl signal around 166 ppm alongside two prominent quartets in the ¹³C spectrum, confirming the trifluoromethyl group. Adherence to rigorous safety and sample preparation protocols is essential for obtaining high-quality data and ensuring operator safety when handling this reactive compound.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Reddit. (2021). What are the best practices for sample preparation for NMR analysis? r/OrganicChemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 6: NMR Preparation. Retrieved from [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF₃. Retrieved from [Link]

-

UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 7. organomation.com [organomation.com]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. 19F [nmr.chem.ucsb.edu]

Infrared spectroscopy of 2-Chloro-5-(trifluoromethyl)benzoyl chloride

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Chloro-5-(trifluoromethyl)benzoyl chloride

This guide provides a comprehensive examination of the infrared (IR) spectroscopic profile of this compound, a key intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings, practical experimental procedures, and detailed spectral interpretation of this complex molecule. Our approach is grounded in first principles, ensuring that the methodologies described are not merely procedural but are substantiated by a clear rationale, reflecting field-proven expertise.

Introduction to the Molecule and Spectroscopic Approach

This compound (C₈H₃Cl₂F₃O) is a disubstituted benzoyl chloride derivative.[1][2] Its reactivity is dominated by the acyl chloride functional group, while its physical and chemical properties are significantly influenced by the electron-withdrawing chloro and trifluoromethyl substituents on the aromatic ring.

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of such molecules.[3] It operates on the principle that molecular bonds and functional groups vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, producing a unique spectral fingerprint.[4] This guide will systematically deconstruct the IR spectrum of this compound, assigning characteristic absorption bands to their respective molecular motions.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Fundamental Principles and Predicted Absorptions

The IR spectrum can be broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹). The unique combination of functional groups in this compound gives rise to a series of predictable and diagnostic absorption bands.

-

Acyl Chloride Group (-COCl): The C=O stretching vibration in acid chlorides is found at a characteristically high frequency due to the strong electron-withdrawing inductive effect of the chlorine atom, which strengthens the carbonyl double bond.[5] This results in a very intense and sharp absorption band. A weaker C-Cl stretch is also expected.

-

Trifluoromethyl Group (-CF₃): The C-F bonds in a CF₃ group produce exceptionally strong absorption bands due to the large change in dipole moment during vibration.[6] These symmetric and asymmetric stretching modes typically appear in the 1350-1100 cm⁻¹ range and are often the most intense features in the fingerprint region.

-

Aromatic Ring: The benzene ring exhibits several characteristic vibrations. These include C-H stretching above 3000 cm⁻¹, C=C in-ring stretching vibrations of variable intensity between 1600-1450 cm⁻¹, and C-H out-of-plane (oop) bending bands in the lower frequency region (900-675 cm⁻¹) which can be indicative of the substitution pattern.[7]

-

Aromatic C-Cl Bond: The stretching vibration of a chlorine atom attached to an aromatic ring typically appears as a medium to strong band in the fingerprint region.[8]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines the standard procedure for obtaining the IR spectrum of a pure liquid sample using the attenuated total reflectance (ATR) or neat liquid film method. The choice of a "neat" sample (pure liquid) is ideal as it avoids solvent interference.[9]

Workflow for IR Spectrum Acquisition

Caption: Step-by-step workflow for acquiring the IR spectrum of a liquid sample.

Step-by-Step Methodology

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to warm up for at least 5-15 minutes to stabilize the source and detector.[10]

-

Background Scan: Before introducing the sample, a background spectrum must be collected.[10] This critical step measures the absorbance of ambient air (CO₂ and water vapor) and any residues on the optical bench. The instrument's software will automatically subtract this background from the sample spectrum, yielding a clean, corrected result.

-

Sample Preparation (Neat Liquid Film):

-

Obtain two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates from a desiccator.[11] Handle them only by the edges to avoid transferring moisture from your fingers, as they are water-soluble.

-

Using a Pasteur pipette, place one to two drops of this compound onto the center of one plate.[9]

-

Carefully place the second plate on top, gently spreading the liquid into a thin, uniform film between the plates. Avoid introducing air bubbles.[8]

-

-

Spectrum Acquisition:

-

Place the assembled salt plate "sandwich" into the sample holder of the spectrometer.

-

Initiate the scan using the acquisition software. To improve the signal-to-noise ratio, it is standard practice to co-add multiple scans (e.g., 16 or 32).

-

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[4]

-

-

Data Processing and Analysis:

-

The acquired spectrum should be baseline-corrected if necessary to ensure all peaks originate from a flat baseline.

-

Use the software's peak-picking tool to identify and label the wavenumbers of key absorption bands.

-

-

Cleaning: After analysis, immediately disassemble the salt plates. Rinse them thoroughly with a dry solvent like acetone and gently wipe them with a soft, lint-free tissue (e.g., Kimwipe). Return the clean, dry plates to the desiccator to protect them from atmospheric moisture.[9]

Interpretation of the Infrared Spectrum

The analysis of the IR spectrum of this compound involves the systematic assignment of observed absorption bands to the molecule's specific functional groups and vibrational modes.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3080 | Weak | Aromatic C-H Stretch |

| ~1795 | Strong | Acyl Chloride C=O Stretch |

| ~1600, ~1480 | Medium | Aromatic C=C In-Ring Stretch |

| ~1325 | Very Strong | C-CF₃ Stretch |

| ~1170, ~1130 | Very Strong | Asymmetric & Symmetric C-F Stretches (of CF₃ group) |

| ~850 | Medium | Aromatic C-H Out-of-Plane Bend |

| ~750 | Medium | Aromatic C-Cl Stretch |

Detailed Band Assignments:

-

Aromatic C-H Stretch (~3080 cm⁻¹): A weak absorption is expected just above 3000 cm⁻¹, which is characteristic of C-H bonds where the carbon is sp²-hybridized, as in an aromatic ring.[7]

-

Acyl Chloride C=O Stretch (~1795 cm⁻¹): This is one of the most diagnostic peaks in the spectrum. Its position at a high wavenumber (~1790-1815 cm⁻¹) is a clear indicator of an acid chloride functional group.[5][12] The electron-withdrawing nature of both the acyl chlorine and the substituted aromatic ring contributes to this high frequency.

-

Aromatic C=C Stretches (~1600, ~1480 cm⁻¹): The benzene ring gives rise to a pair of C=C stretching bands in this region. Their presence confirms the aromatic core of the molecule.[7]

-

C-CF₃ and C-F Stretches (~1325, ~1170, ~1130 cm⁻¹): This region is dominated by extremely strong and often broad absorptions characteristic of the trifluoromethyl group. The band around 1325 cm⁻¹ is frequently assigned to the C-CF₃ stretching mode.[6] The other intense bands in the 1200-1100 cm⁻¹ range are due to the asymmetric and symmetric stretching vibrations of the C-F bonds themselves.[13]

-

Aromatic C-H Out-of-Plane Bending (~850 cm⁻¹): The position of C-H "oop" bands can provide clues about the substitution pattern of the aromatic ring. For a 1,2,4-trisubstituted ring, one or more bands are expected in this region.

-

Aromatic C-Cl Stretch (~750 cm⁻¹): A medium intensity band in the lower part of the fingerprint region can be attributed to the stretching vibration of the C-Cl bond on the aromatic ring. The typical range for this vibration is 850-550 cm⁻¹.[7][8]

Conclusion: A Validated Spectroscopic Signature

The infrared spectrum of this compound provides a definitive and verifiable fingerprint of its molecular structure. The high-frequency C=O stretch unequivocally identifies the acyl chloride group, while the intense, complex absorptions between 1350 and 1100 cm⁻¹ serve as a clear signature for the trifluoromethyl substituent. Complemented by the characteristic bands of the substituted aromatic ring, the complete spectrum serves as a robust analytical tool for identity confirmation, purity assessment, and quality control in a research or manufacturing setting. This guide provides the foundational knowledge and practical framework for scientists to confidently acquire and interpret this crucial spectroscopic data.

References

-

ResearchGate. Infrared spectrum of benzoyl chloride adsorbed on KA zeolite. Available at: [Link]

-

Chemistry LibreTexts. 1.7: Infrared Spectra of Some Common Functional Groups. (2021). Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Liquids. Available at: [Link]

-

Thermo Nicolet. Infrared Spectra of Pure Liquids. Available at: [Link]

-

WebAssign. Lab 2 - Infrared Spectroscopy (IR). Available at: [Link]

-

University of Calgary. Table of Characteristic IR Absorptions. Available at: [Link]

-

Indian Academy of Sciences. Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. (1986). Available at: [Link]

-

Chemistry For Everyone. How To Run IR Spectroscopy? (2024). YouTube. Available at: [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

Wikipedia. Infrared spectroscopy. Available at: [Link]

-

Frank, C. Infrared Spectrometric Rotational and Vibrational Analysis of HCl and DCl. Available at: [Link]

-

NIST Chemistry WebBook. Benzoyl chloride, 4-chloro-. Available at: [Link]

-

NIST Chemistry WebBook. Benzoyl chloride. Available at: [Link]

-

SpectraBase. Benzoylchloride - Optional[ATR-IR] - Spectrum. Available at: [Link]

-

Canadian Science Publishing. CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Available at: [Link]

-

YouTube. CHEM 2325 Module 24: IR Spectra of Carboxylic Acid Derivates. (2021). Available at: [Link]

-

University of Nevada, Reno. Infrared Spectroscopy. Available at: [Link]

-

ResearchGate. chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. (2015). Available at: [Link]

-

National Center for Biotechnology Information. CF3: an overlooked chromophore in VCD spectra. A review of recent applications in structural determination. (2019). Available at: [Link]

-

Michigan State University, Department of Chemistry. Infrared Spectrometry. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 657-05-6|this compound|BLD Pharm [bldpharm.com]

- 3. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 4. ursinus.edu [ursinus.edu]

- 5. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 6. ias.ac.in [ias.ac.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. webassign.net [webassign.net]

- 10. m.youtube.com [m.youtube.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

Mass spectrometry of 2-Chloro-5-(trifluoromethyl)benzoyl chloride

An In-Depth Technical Guide to the Mass Spectrometry of 2-Chloro-5-(trifluoromethyl)benzoyl Chloride

Foreword: Unraveling the Molecular Blueprint

In the landscape of pharmaceutical synthesis and drug development, this compound stands as a critical intermediate. Its unique trifluoromethyl and chloro substitutions make it a versatile building block for creating complex molecules with specific biological activities. The precise characterization of this compound is not merely a procedural step but a foundational requirement for ensuring the integrity of the synthetic pathway and the quality of the final product. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), serves as the quintessential tool for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.

This guide provides a comprehensive exploration of the mass spectrometric behavior of this compound. We will move beyond a simple recitation of data to delve into the fundamental principles governing its ionization and fragmentation. By understanding the "why" behind the spectral data, researchers and drug development professionals can interpret results with greater confidence, troubleshoot analytical challenges, and validate their synthetic outcomes with scientific rigor.

Physicochemical Profile and Analytical Considerations

Before delving into the mass spectrum, it is crucial to understand the inherent properties of the analyte, as they dictate the optimal analytical approach.

Table 1: Physicochemical Properties of this compound

| Property | Value / Description | Source / Implication |

| Molecular Formula | C₈H₃Cl₂F₃O | [1] Defines the exact mass and isotopic pattern. |

| Molecular Weight | 243.01 g/mol | [1] The nominal mass observed in low-resolution MS. |

| Structure | Benzoyl chloride with a Cl at position 2 and a CF₃ at position 5. | The positions of the substituents are key to predicting fragmentation. |

| Functional Groups | Acyl Chloride, Aromatic Halide, Trifluoromethyl Group | Each group imparts characteristic reactivity and fragmentation behavior.[2][3] |

| Reactivity | Highly reactive with nucleophiles (e.g., water, alcohols).[3][4] | Requires inert conditions for sample handling and GC analysis to prevent degradation. |

| Volatility | Sufficiently volatile for GC analysis. | GC-MS is the preferred method for its separation and analysis.[5][6] |

The presence of the highly reactive acyl chloride group is the most critical consideration.[3] Exposure to atmospheric moisture will readily hydrolyze the compound to its corresponding carboxylic acid, fundamentally altering the mass spectrum. Therefore, all sample preparation must be conducted under anhydrous conditions.

Ionization: The Gateway to Mass Analysis

For a thermally stable and volatile compound like this compound, Electron Ionization (EI) is the method of choice.[7][8]

Why Electron Ionization (EI)?

-

Robustness & Reproducibility: EI is a "hard" ionization technique that imparts significant energy (typically 70 eV) to the analyte molecule.[9] This high energy ensures consistent and extensive fragmentation, creating a detailed molecular fingerprint.

-

Structural Information: The rich fragmentation pattern generated by EI is invaluable for structural elucidation.[10]

-

Library Compatibility: EI spectra are highly reproducible, forming the basis of extensive spectral libraries (e.g., NIST, Wiley), which are crucial for compound identification.